molecular formula C19H13FN6O B2762868 3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole CAS No. 1251619-44-9

3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole

Cat. No. B2762868
CAS RN: 1251619-44-9
M. Wt: 360.352
InChI Key: PYCCEHBXMSLEGC-UHFFFAOYSA-N
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Description

The compound “3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several interesting functional groups. These include a fluorobenzyl group, a 1,2,3-triazole ring, an indole ring, and a 1,2,4-oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings introduce a degree of rigidity into the molecule, which can have significant effects on its chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Activity : A significant portion of the research on derivatives similar to "3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole" involves the synthesis of novel compounds containing triazole, thiadiazole, and oxadiazole moieties. These compounds have been synthesized and evaluated for their biological activities, including α-glucosidase inhibitory, antimicrobial, and antioxidant activities. For example, benzimidazole derivatives containing oxadiazole rings have shown notable antimicrobial effectiveness against various bacteria, especially Mycobacterium smegmatis (Menteşe, Ülker, & Kahveci, 2015).

  • Antineoplastic Activity : Research has also been directed towards evaluating the antineoplastic (anti-cancer) potential of indolyl-oxadiazole and triazole derivatives. Some compounds have been found to exhibit significant antineoplastic activity, pointing towards their potential use in cancer treatment (Farghaly, Haider, & Lee, 2012).

  • Anticonvulsant Agents : The design and synthesis of oxadiazole derivatives have also been explored for their potential as anticonvulsant agents. Some synthesized compounds have shown promising results in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating their potential in the treatment of convulsions and seizures (Zarghi et al., 2008).

  • Antifungal and Apoptotic Effects : The synthesis of triazole-oxadiazoles and their evaluation against Candida species has demonstrated potent antifungal activities. Some compounds were found to induce apoptotic effects in fungal cells, suggesting a new avenue for antifungal therapy (Çavușoğlu, Yurttaş, & Cantürk, 2018).

  • P450 Aromatase Inhibition : Research into azolylmethyl-indoles, including structures related to "3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole", has focused on their potential as selective P450 aromatase inhibitors. This activity is relevant in the treatment of hormone-dependent cancers, such as breast cancer (Marchand et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The future research directions would likely depend on the observed activity of this compound. If it shows promising biological activity, it could be further optimized and potentially developed into a therapeutic agent .

properties

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]triazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6O/c20-15-3-1-2-12(8-15)10-26-11-17(23-25-26)18-22-19(27-24-18)14-5-4-13-6-7-21-16(13)9-14/h1-9,11,21H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCCEHBXMSLEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(N=N2)C3=NOC(=N3)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole

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